molecular formula C9H13Cl2N3 B2904785 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride CAS No. 2137655-27-5

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride

Cat. No. B2904785
CAS RN: 2137655-27-5
M. Wt: 234.12
InChI Key: XSTYARQCSLIMJX-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 and a molecular weight of 234.12 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-cancer agents. Derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, using the MTT assay . The introduction of certain functional groups like sulfonyl has been found to increase the antiproliferative activity, suggesting potential for further exploration in cancer treatment.

Molecular Docking and Dynamics Simulations

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins such as c-Met . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of effective pharmaceuticals.

Solvent Applications

In the chemical industry, the compound has been utilized as a versatile solvent. It’s particularly useful in N-alkylation of amines and O-alkylation of aldoses, as well as in the synthesis of poly(aryl ethers) . Its properties make it a valuable asset for various synthesis and production processes.

Urea Solvent in Synthesis

The compound serves as a urea solvent in the synthesis of various heterocyclic compounds. For instance, it’s used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . This application highlights its role in facilitating complex chemical reactions.

Pharmacophore Design

Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound’s structure has been considered for the design of pharmacophores in antitumor drugs, based on the combination principles of alkyl or aralkyl and a sulfonyl group .

Chemical Structure Analysis

The compound’s chemical structure has been analyzed for various properties, including gas phase thermochemistry data, condensed phase thermochemistry data, and reaction thermochemistry data. This information is vital for researchers to understand the compound’s behavior under different conditions .

properties

IUPAC Name

1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTYARQCSLIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride

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